Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether
Description
Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a sulfur-containing thiophene ring. The structure includes a phenyl group at position 2 of the pyrimidine ring and a sulfanyl (-S-) linkage connecting the thienopyrimidine system to a methoxy-substituted phenyl ether. The sulfanyl group and methoxyphenyl ether moiety contribute to its electronic and steric profile, influencing solubility, lipophilicity, and target-binding interactions.
Properties
IUPAC Name |
4-(3-methoxyphenyl)sulfanyl-2-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-22-14-8-5-9-15(12-14)24-19-17-16(10-11-23-17)20-18(21-19)13-6-3-2-4-7-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJIPVJFOSOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether, with the CAS number 692738-30-0, is a compound that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, which is known for diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been shown to inhibit certain kinases that play critical roles in cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on protein kinases, which are crucial in regulating cell signaling pathways associated with cancer and inflammation.
- Anti-inflammatory Activity : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide synthase (NOS) .
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds within the thienopyrimidine family can act as potent anticancer agents. For instance, they have been evaluated for their ability to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial efficacy .
Research Findings and Case Studies
A comprehensive review of literature reveals several significant findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in the low micromolar range. |
| Study B (2024) | Reported anti-inflammatory effects through the downregulation of TNF-α in animal models. |
| Study C (2023) | Showed promising antimicrobial activity against Gram-positive bacteria with MIC values comparable to standard antibiotics. |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds in the thieno[3,2-d]pyrimidine class exhibit anticancer properties. Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether may inhibit key signaling pathways involved in tumor growth and proliferation. For instance, studies have shown that similar thienopyrimidine derivatives can inhibit tumor necrosis factor-alpha (TNF-α) and nitric oxide production, both of which are critical mediators in inflammatory processes associated with cancer progression .
2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Research has highlighted the role of thienopyrimidines in reducing inflammation through the inhibition of specific kinases involved in inflammatory responses .
3. Neuroprotective Properties
Emerging studies indicate that thienopyrimidine derivatives may have neuroprotective effects, potentially useful in neurodegenerative diseases. The modulation of phosphatidylinositol 5-phosphate 4-kinases (PI5P4K) by these compounds is significant as these kinases are implicated in cell signaling pathways relevant to neurodegeneration .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that allow for the construction of its complex structure. The reactions often utilize catalysts to enhance yield and efficiency .
The mechanism of action is primarily based on the compound's ability to interact with specific molecular targets within cells, influencing pathways related to inflammation and cancer cell proliferation. This interaction can lead to a reduction in the expression of pro-inflammatory cytokines and other mediators involved in disease processes.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Study on Inflammatory Diseases : A study demonstrated that thienopyrimidine derivatives could significantly reduce inflammation markers in animal models of rheumatoid arthritis .
- Cancer Treatment Trials : Clinical trials involving thienopyrimidine-based drugs showed promising results in reducing tumor size and improving patient outcomes in various cancers, including breast and colon cancer .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge is a key reactive site. In analogous systems, nucleophilic displacement of aryl/alkyl sulfides with amines or hydrazines is well-documented:
-
Reaction with Amines :
Substitution of the sulfanyl group with primary/secondary amines under reflux in ethanol or DMF yields amino derivatives. For example:This is exemplified by the synthesis of 4-(morpholin-4-yl)-thieno[3,2-d]pyrimidines from 4-chloro precursors .
-
Reaction with Hydrazine :
Hydrazine hydrate replaces the sulfanyl group to form hydrazino derivatives. For instance:Such reactions produce intermediates for further cyclization or functionalization .
Electrophilic Aromatic Substitution (EAS)
The phenyl rings (both in thieno[3,2-d]pyrimidine and the ether moiety) undergo EAS:
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Nitration :
Directed by electron-donating groups (e.g., methyl ether), nitration occurs at the para position of the phenyl ether group. Conditions: HNO₃/H₂SO₄ at 0–5°C . -
Halogenation :
Bromination or chlorination of the thieno[3,2-d]pyrimidine core is feasible at positions activated by the sulfur atom, such as C-2 or C-6 .
Oxidation of the Sulfanyl Linker
The -S- group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
Sulfone derivatives exhibit enhanced biological activity in anti-tubulin agents .
Functionalization of the Methyl Ether
The methoxy group undergoes demethylation or substitution:
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Demethylation :
Using BBr₃ in CH₂Cl₂ cleaves the methyl ether to a hydroxyl group:The resulting phenol can participate in coupling reactions .
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Alkylation/Acylation :
The hydroxyl group (post-demethylation) reacts with alkyl halides or acyl chlorides to form ethers or esters .
Cross-Coupling Reactions
The thieno[3,2-d]pyrimidine core supports palladium-catalyzed couplings:
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Suzuki-Miyaura Coupling :
Halogenated derivatives (e.g., bromo at C-6) react with aryl boronic acids to form biaryl systems:
Cyclization Reactions
The sulfanyl group facilitates heterocycle formation:
-
With α-Haloketones :
Reaction with chloroacetone or chloroacetonitrile yields fused thienopyridine or pyridothienopyrimidine systems :
Key Findings
-
The sulfanyl group is highly versatile, enabling access to amines, hydrazines, and oxidized derivatives.
-
Electrophilic modifications on the phenyl rings enhance structural diversity, particularly for drug-discovery applications .
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Demethylation of the ether moiety provides a handle for further functionalization via hydroxyl-group chemistry.
Comparison with Similar Compounds
Structural Differences :
- Core Heteroatom: Replaces the thieno[3,2-d]pyrimidine’s sulfur atom with oxygen, forming a furo[2,3-d]pyrimidine core .
- Substituent Position : The phenyl group is at position 6 of the fused ring, unlike position 2 in the target compound.
Hypothesized Effects :
- Electronic Properties : The oxygen atom increases electronegativity, reducing aromaticity compared to sulfur. This may weaken π-π stacking interactions with biological targets.
- Molecular Weight: The furo compound (C₁₉H₁₄N₂O₂S, MW 334.40) has a marginally lower molecular weight than the thieno analog (estimated MW ~346.45).
Table 1: Core Structure Comparison
¹Estimated based on structural similarity.
Thienopyrimidine Derivatives with Substituent Variations
Example: Methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate (CAS 460727-12-2) . Key Differences:
- Ring Fusion: Thieno[2,3-d]pyrimidine (vs. [3,2-d] in the target compound), altering spatial orientation.
- Substituents :
- 5,6-Dimethyl groups on the pyrimidine ring.
- Sulfanylacetyl linkage to a dimethylthiophene-3-carboxylate group.
Implications :
- Solubility : The carboxylate ester may enhance aqueous solubility compared to the methoxyphenyl ether.
- Metabolic Stability : Acetylated sulfanyl groups are prone to hydrolysis, reducing in vivo stability .
Fluorinated and Brominated Pyrimidine Derivatives
Example : 7-[[4-(2-Bromoethoxy)-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (EP 4374877 A2) .
Relevant Features :
- Halogenation : Fluorine and bromine substituents enhance electronegativity and metabolic stability.
- Spirocyclic Core: Unlike the planar thienopyrimidine, this compound’s spirocyclic structure introduces 3D complexity.
Comparison :
- Bioavailability : Fluorinated phenyl groups improve membrane penetration but may increase toxicity.
- Target Selectivity : Bulkier substituents (e.g., trifluoromethyl) could enhance specificity for hydrophobic binding pockets .
Sulfanyl Linkage Variations in Other Compounds
Example: Montelukast derivatives with sulfanyl groups () and quinoline cores . Key Insight:
- Role of Sulfanyl : In Montelukast, the sulfanyl group mediates covalent interactions with cysteines in leukotriene receptors. This suggests that the sulfanyl linkage in the target compound may facilitate similar reversible or irreversible binding mechanisms .
Q & A
Q. What are the critical steps in synthesizing Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including nucleophilic substitutions and etherification. Key steps include:
- Thieno[3,2-d]pyrimidine core formation : Achieved via cyclization of substituted thiophene and pyrimidine precursors under reflux with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
- Sulfanyl group introduction : Controlled addition of thiols or disulfides to the pyrimidine ring, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Etherification : Methoxy group attachment using alkyl halides (e.g., methyl iodide) with strong bases like sodium hydride (NaH) .
Optimization : Temperature control (e.g., 60–80°C for cyclization), solvent polarity adjustments, and reaction time monitoring via TLC/HPLC improve yield (typically 40–65%) and purity .
Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirm methoxy (-OCH) and sulfanyl (-S-) linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ~450 g/mol) and fragmentation patterns .
- FT-IR : Detects functional groups (e.g., C=S stretch at ~1100 cm) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer), assessing IC values and dose-response curves .
Advanced Research Questions
Q. How can reaction by-products be minimized during sulfanyl group incorporation?
- By-product analysis : Use LC-MS to identify side products (e.g., disulfide dimers or oxidized sulfones) .
- Mitigation strategies :
- Employ excess thiol reagents to drive substitution completeness.
- Introduce antioxidants (e.g., ascorbic acid) to prevent sulfur oxidation .
- Optimize solvent polarity (e.g., DMF for better solubility) to reduce steric hindrance .
Q. What computational methods are suitable for studying its interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., SIRT1/SIRT2) or receptors. Focus on the sulfanyl and pyrimidine moieties as key interaction sites .
- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, analyzing hydrogen bonds and hydrophobic contacts .
Q. How does substituent variation on the phenyl ring affect bioactivity?
- Case study : Compare analogs with electron-withdrawing (e.g., -CF) vs. electron-donating (e.g., -OCH) groups:
- -CF analogs : Show enhanced anticancer activity (IC < 10 μM in MCF-7) due to increased lipophilicity and target affinity .
- -OCH analogs : Exhibit better solubility but reduced potency (IC ~25 μM) .
- Methodology : Synthesize derivatives via Suzuki-Miyaura coupling, followed by bioactivity assays and QSAR modeling .
Q. How can contradictions in bioactivity data across studies be resolved?
- Data normalization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
- Orthogonal validation : Confirm results using multiple techniques (e.g., flow cytometry for apoptosis and Western blot for caspase-3 activation) .
- Meta-analysis : Compare structural features (e.g., logP, polar surface area) with bioactivity trends in public databases (e.g., ChEMBL) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfanyl Group Incorporation
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Maximizes substitution | |
| Solvent | DMF or THF | Reduces by-products | |
| Reaction Time | 6–12 hours | Ensures completion |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound Modification | IC (MCF-7) | MIC (S. aureus) | Key Feature |
|---|---|---|---|
| -CF substituent | 8.2 μM | 2 μg/mL | Enhanced lipophilicity |
| -OCH substituent | 24.5 μM | 8 μg/mL | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
